![molecular formula C6H11NO2 B2784736 2-(1-Azetidinyl)propanoic acid CAS No. 1849613-27-9](/img/structure/B2784736.png)
2-(1-Azetidinyl)propanoic acid
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Overview
Description
“2-(1-Azetidinyl)propanoic acid” is a chemical compound that is related to Aztreonam . Aztreonam is a monobactam antibiotic used primarily to treat gram-negative bacterial infections . It is also known as Propanoic acid, 2-[[[1-(2-amino-4-thiazolyl)-2-[(2-methyl-4-oxo-1-sulfo-3-azetidinyl)amino]-2-oxoethylidene]amino]oxy]-2-methyl .
Scientific Research Applications
For reference:
- Esterification of propanoic acid with 1,2-propanediol:
- 2-(1-Azetidinyl)propanoic acid (ZYC61327):
- Related compound (2-(1h-indol-3-yl)propanoic acid):
Esterification of propanoic acid with 1,2-propanediol: catalysis by cesium exchanged heteropoly acid on K-10 clay and kinetic modelling Buy 2-(1-Azetidinyl)propanoic acid ZYC61327 1849613-27-9 online for pharmaceutical testing. High-quality reference standards for accurate results. Find 2-(1h-indol-3-yl)propanoic acid and related products for scientific research at Merck
Future Directions
Mechanism of Action
Target of Action
2-(1-Azetidinyl)propanoic acid is a derivative of propanoic acid . Propanoic acid and its derivatives are known to have antimicrobial properties and are used as food preservatives . They are also used in pharmaceuticals for their preservative and bacteriostatic effects .
Mode of Action
The metabolic fate of propionates varies in different microorganisms, resulting in antimicrobial mechanisms of action that may revolve around differing propionate metabolites causing competition, inhibition, and/or interference .
Biochemical Pathways
Three different biochemical pathways are known for the production of propionic acid: the succinate pathway, the acrylate pathway, and the propanediol pathway . As a naturally occurring carboxylic acid, propionic acid typically undergoes metabolism via conversion to propionyl coenzyme A (propionyl-CoA), which is part of the usual metabolic pathway that carboxylic acids participate within in the human body .
Pharmacokinetics
It can be inferred from the pharmacokinetics of ibuprofen, a non-steroidal anti-inflammatory drug (nsaid) derived from propionic acid . Ibuprofen demonstrates marked stereoselectivity in its pharmacokinetics. Substantial unidirectional inversion of the R-(-) to the S-(+) enantiomer occurs . The absorption of ibuprofen is rapid and complete when given orally. The area under the plasma concentration-time curve (AUC) of ibuprofen is dose-dependent .
Result of Action
Propanoic acid’s antifungal activity may be the result of propionyl-CoA inhibiting glucose metabolism in certain species of fungus via the accumulation of the CoA-derivative .
properties
IUPAC Name |
2-(azetidin-1-yl)propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2/c1-5(6(8)9)7-3-2-4-7/h5H,2-4H2,1H3,(H,8,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFAWZEXRUMEVNX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N1CCC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-Azetidinyl)propanoic acid |
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